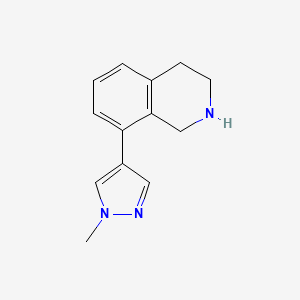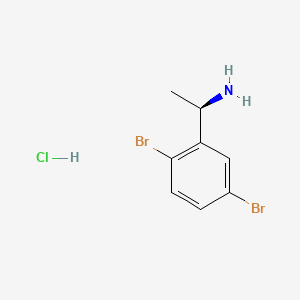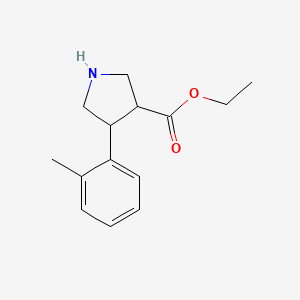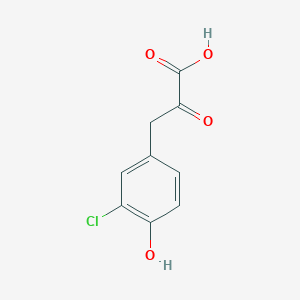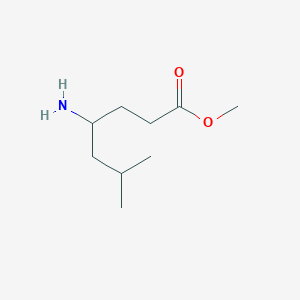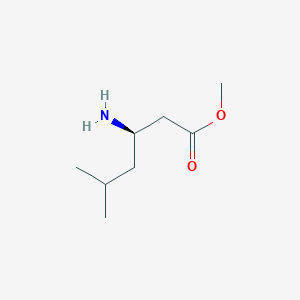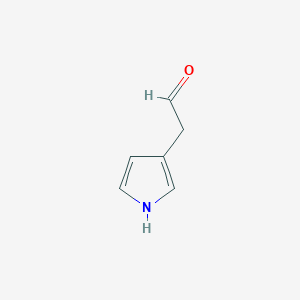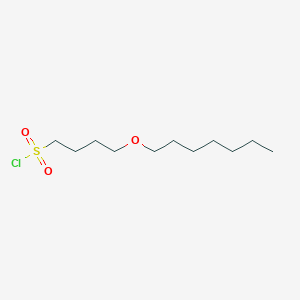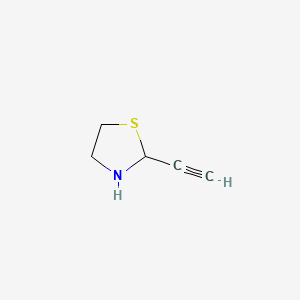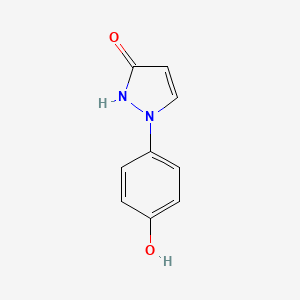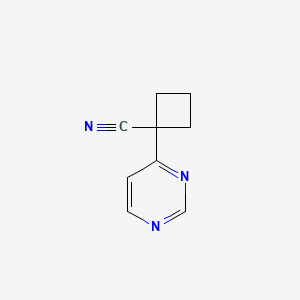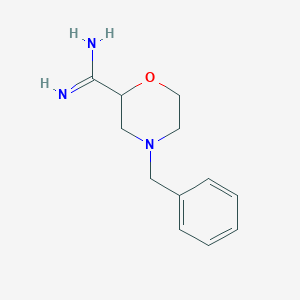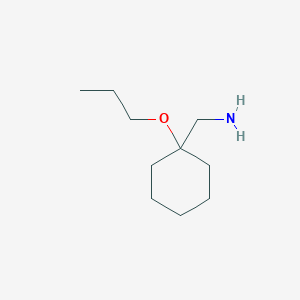
(1-Propoxycyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Propoxycyclohexyl)methanamine typically involves the reaction of cyclohexylmethanamine with propyl alcohol under specific conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1-Propoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in substitution reactions where the propoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Scientific Research Applications
Chemistry: In chemistry, (1-Propoxycyclohexyl)methanamine is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of more complex molecules .
Biology: In biological research, the compound may be used to study the effects of amines on biological systems. It can be used to investigate the interactions between amines and biological molecules .
Medicine: While not used directly in medicine, this compound can be used in the development of pharmaceuticals. It serves as a building block for the synthesis of potential drug candidates .
Industry: In industrial settings, the compound may be used in the production of specialty chemicals. It can be used to synthesize compounds with specific properties for various applications .
Mechanism of Action
The mechanism of action of (1-Propoxycyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Cyclohexylmethanamine: Similar in structure but lacks the propoxy group.
Propylamine: Contains the propyl group but lacks the cyclohexyl ring.
Cyclohexylamine: Contains the cyclohexyl ring but lacks the methanamine group.
Uniqueness: (1-Propoxycyclohexyl)methanamine is unique due to the presence of both the cyclohexyl and propoxy groups. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(1-propoxycyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9,11H2,1H3 |
InChI Key |
FKUABSUPNUSVKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


